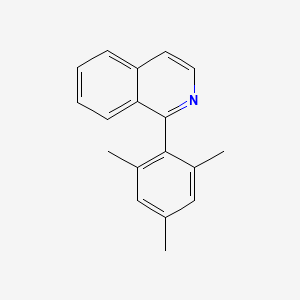

Isoquinoline, 1-(2,4,6-trimethylphenyl)-

Beschreibung

Structural Significance of the Isoquinoline (B145761) Scaffold with Bulky Aryl Substituents

The isoquinoline framework is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The presence of a bulky aryl group at the 1-position, as seen in 1-(2,4,6-trimethylphenyl)isoquinoline, forces a non-planar conformation between the isoquinoline and the aryl rings. This twisting is a direct consequence of the steric repulsion between the ortho-methyl groups of the mesityl substituent and the hydrogen atom at the 8-position of the isoquinoline ring. This conformational constraint is crucial in determining the compound's reactivity and its potential to act as a ligand in catalysis, where the steric bulk can create specific coordination environments around a metal center.

Positioning within the Landscape of N-Heterocyclic Chemistry

Within the vast landscape of N-heterocyclic chemistry, 1-aryl isoquinolines represent an important subclass with a wide range of applications. The incorporation of a sterically demanding substituent like the mesityl group places 1-(2,4,6-trimethylphenyl)isoquinoline in a specialized category of hindered N-heterocycles. These compounds are of interest for their potential to exhibit unique reactivity patterns and to serve as specialized ligands in transition-metal catalysis, where control over the steric environment of the catalyst is paramount.

Historical and Contemporary Academic Research Trends in 1-Aryl Isoquinolines

Research on 1-aryl isoquinolines has a rich history, with early interest stemming from their presence in natural products and their diverse pharmacological activities. nih.gov Contemporary research has expanded to explore their applications in materials science and catalysis. A significant trend in modern synthetic chemistry is the development of efficient methods for the construction of substituted isoquinolines. organic-chemistry.org For sterically hindered derivatives like 1-(2,4,6-trimethylphenyl)isoquinoline, synthetic strategies often need to overcome the challenge of forming the C1-aryl bond in the presence of significant steric clash. Recent advancements in transition-metal-catalyzed cross-coupling reactions have provided powerful tools for the synthesis of such sterically congested molecules. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

634613-70-0 |

|---|---|

Molekularformel |

C18H17N |

Molekulargewicht |

247.3 g/mol |

IUPAC-Name |

1-(2,4,6-trimethylphenyl)isoquinoline |

InChI |

InChI=1S/C18H17N/c1-12-10-13(2)17(14(3)11-12)18-16-7-5-4-6-15(16)8-9-19-18/h4-11H,1-3H3 |

InChI-Schlüssel |

ISTNCAUPBGEENC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C2=NC=CC3=CC=CC=C32)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 2,4,6 Trimethylphenyl Isoquinoline and Its Derivatives

Classical and Contemporary Approaches to the Isoquinoline (B145761) Core with Aryl Substitution

The formation of the isoquinoline nucleus, particularly with a bulky aryl substituent at the 1-position, can be achieved through a variety of synthetic transformations. These methods range from traditional acid-catalyzed cyclizations to modern transition-metal-catalyzed cross-coupling and C-H activation pathways.

Pictet-Spengler Cyclization and Modifications

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov For the synthesis of 1-(2,4,6-trimethylphenyl)tetrahydroisoquinoline, a β-phenylethylamine would be reacted with 2,4,6-trimethylbenzaldehyde (B22134).

The mechanism proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The presence of electron-donating groups on the β-phenylethylamine ring can facilitate the cyclization. pharmaguideline.com Subsequent aromatization to the isoquinoline can be achieved using various oxidizing agents.

While the classical Pictet-Spengler reaction is effective, modifications have been developed to improve yields and expand the substrate scope. These can include the use of stronger acids or Lewis acids to promote cyclization, especially for less reactive substrates. pharmaguideline.com

Table 1: Representative Pictet-Spengler Reaction for 1-Aryl-tetrahydroisoquinoline Synthesis Specific data for 1-(2,4,6-trimethylphenyl)isoquinoline is not readily available in the cited literature. The following is a representative example for a related 1-aryl derivative.

| Entry | β-Arylethylamine | Aldehyde | Acid Catalyst | Solvent | Product | Yield (%) |

| 1 | Phenethylamine (B48288) | Benzaldehyde | HCl | Ethanol | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Moderate |

Note: The yield for sterically hindered aldehydes like 2,4,6-trimethylbenzaldehyde may be lower due to steric hindrance.

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted isoquinolines, offering high efficiency and functional group tolerance. rsc.orgmdpi.comrsc.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.orgnih.govorganic-chemistry.org In the context of 1-(2,4,6-trimethylphenyl)isoquinoline synthesis, this can be achieved by coupling a 1-haloisoquinoline (e.g., 1-chloroisoquinoline) with 2,4,6-trimethylphenylboronic acid in the presence of a palladium catalyst and a base.

The choice of palladium catalyst and ligands is crucial for the success of this reaction, especially with a sterically demanding boronic acid. Catalytic systems based on palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) with phosphine (B1218219) ligands such as triphenylphosphine (B44618) or more bulky and electron-rich phosphines are commonly employed. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling for 1-Arylisoquinoline Synthesis Specific data for 1-(2,4,6-trimethylphenyl)isoquinoline is not readily available in the cited literature. The following is a representative example.

| Entry | Isoquinoline Substrate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 1-Chloroisoquinoline (B32320) | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Good |

Note: The use of the sterically hindered 2,4,6-trimethylphenylboronic acid may require optimized reaction conditions, such as more active catalysts or higher temperatures.

Palladium-catalyzed tandem reactions provide an efficient route to polysubstituted isoquinolines in a one-pot fashion. A coupling-imination-annulation sequence typically involves the reaction of an ortho-halo- or ortho-triflyloxy-benzaldehyde with a terminal alkyne, followed by in-situ imine formation with an ammonia (B1221849) source and subsequent palladium-catalyzed annulation to form the isoquinoline ring. For the synthesis of 1-(2,4,6-trimethylphenyl)isoquinoline, 1-mesityl-2-propyn-1-ol or a related mesityl-substituted alkyne could be a potential coupling partner.

Copper-Catalyzed Cyclization and Tandem Reactions

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-catalyzed methods for isoquinoline synthesis. nih.govsemanticscholar.orgresearchgate.netorganic-chemistry.orgrsc.org Copper catalysts can promote the intramolecular cyclization of suitably functionalized precursors, such as o-alkynylaryl imines or oximes.

For instance, an (E)-o-(mesitylethynyl)benzaldehyde oxime could undergo a copper-catalyzed intramolecular cyclization to afford 1-(2,4,6-trimethylphenyl)isoquinoline. These reactions can often be performed under mild conditions and can tolerate a variety of functional groups. nih.gov

Table 3: Representative Copper-Catalyzed Cyclization for 1-Arylisoquinoline Synthesis Specific data for 1-(2,4,6-trimethylphenyl)isoquinoline is not readily available in the cited literature. The following is a representative example.

| Entry | Substrate | Copper Catalyst | Solvent | Product | Yield (%) |

| 1 | (E)-o-(Phenylethynyl)benzaldehyde oxime | CuI | DMF | 1-Phenylisoquinoline | High |

Rhodium-Catalyzed Annulation and C-H Activation Pathways

Rhodium-catalyzed reactions, particularly those involving C-H activation, have become a powerful strategy for the synthesis of complex heterocyclic systems. rsc.orgresearchgate.netorganic-chemistry.orgrsc.orgnih.gov The synthesis of 1-arylisoquinolines can be achieved through the rhodium-catalyzed annulation of a benzoyl derivative with an alkyne.

In a typical reaction, a benzimide, often with a directing group on the nitrogen, undergoes ortho C-H activation by a rhodium catalyst. The resulting rhodacycle then inserts an alkyne, such as a mesityl-substituted alkyne, followed by reductive elimination and aromatization to yield the 1-(2,4,6-trimethylphenyl)isoquinoline derivative. These methods are highly atom-economical and allow for the direct functionalization of C-H bonds.

Table 4: Representative Rhodium-Catalyzed Annulation for 1-Arylisoquinolone Synthesis Specific data for 1-(2,4,6-trimethylphenyl)isoquinoline is not readily available in the cited literature. The following is a representative example for a related isoquinolone.

| Entry | Benzamide (B126) Substrate | Alkyne | Rhodium Catalyst | Oxidant/Additive | Product | Yield (%) |

| 1 | N-Methoxybenzamide | Diphenylacetylene | [Cp*RhCl₂]₂ | AgSbF₆ | 3,4-Diphenyl-1(2H)-isoquinolone | High |

Note: The synthesis of the fully aromatized isoquinoline may require subsequent steps or modified reaction conditions.

Ruthenium-Catalyzed C-H Functionalization

Ruthenium-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic compounds. goettingen-research-online.demdpi.com This approach allows for the direct formation of C-C bonds, avoiding the need for pre-functionalized starting materials. In the context of 1-arylisoquinoline synthesis, ruthenium catalysts can facilitate the oxidative annulation of N-arylbenzamides with alkynes. nih.gov

While direct examples of the synthesis of 1-(2,4,6-trimethylphenyl)isoquinoline via this method are not prevalent in the literature, the general applicability of ruthenium-catalyzed C-H activation suggests its potential. The reaction would likely proceed through the formation of a ruthenacycle intermediate, followed by insertion of an alkyne and subsequent reductive elimination to afford the isoquinolone product. The use of a directing group on the benzamide nitrogen is crucial for controlling the regioselectivity of the C-H activation. nih.gov The sterically demanding nature of the 2,4,6-trimethylphenyl group might influence the reaction efficiency and require optimization of catalysts and reaction conditions.

Table 1: Representative Conditions for Ruthenium-Catalyzed Isoquinolone Synthesis

| Entry | Ruthenium Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂·H₂O | Dioxane | 120 | 75-90 |

| 2 | Ru(OAc)₂ (p-cymene) | Air | Water | 100 | 80-95 |

Note: The yields are generalized from similar reactions and may vary for the specific synthesis of 1-(2,4,6-trimethylphenyl)isoquinoline.

Silver-Catalyzed Cyclization Reactions

Silver catalysts, particularly silver triflate (AgOTf), have been effectively employed in the cyclization of various substrates to form isoquinoline derivatives. organic-chemistry.orgbeilstein-journals.org These reactions often proceed under mild conditions and tolerate a range of functional groups. One common strategy involves the intramolecular cyclization of 2-alkynylbenzyl azides or similar precursors. organic-chemistry.org The silver catalyst activates the alkyne moiety, facilitating the nucleophilic attack of the nitrogen-containing group to form the isoquinoline ring.

For the synthesis of 1-(2,4,6-trimethylphenyl)isoquinoline, a plausible approach would involve a silver-catalyzed reaction of a suitably substituted 2-alkynylbenzaldehyde with a nitrogen source in the presence of a 2,4,6-trimethylphenyl nucleophile. Alternatively, a precursor already containing the 2,4,6-trimethylphenyl group could undergo a silver-mediated cyclization. The efficiency of such a reaction would depend on the specific substrates and the ability of the silver catalyst to promote the desired bond formations without being hindered by the bulky mesityl group. nih.gov

Table 2: General Conditions for Silver-Catalyzed Isoquinoline Synthesis

| Entry | Silver Catalyst | Solvent | Temperature | Reaction Time (h) |

| 1 | AgOTf | Dichloromethane | Room Temp. | 12-24 |

| 2 | AgSbF₆ | Dioxane | 80 °C | 8-16 |

Note: These are general conditions and would require optimization for the specific target compound.

Electrophilic Amide Activation and Cyclodehydration

The Bischler-Napieralski reaction and its modifications are cornerstone methods for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. numberanalytics.comquimicaorganica.org A modern variation of this reaction involves the use of electrophilic amide activation with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a mild base, followed by cyclodehydration. nih.gov This method allows for the synthesis of 1-substituted isoquinolines from N-phenethylamides.

To synthesize 1-(2,4,6-trimethylphenyl)isoquinoline using this approach, one would start with the acylation of a phenethylamine derivative with 2,4,6-trimethylbenzoyl chloride to form the corresponding N-phenethyl-2,4,6-trimethylbenzamide. Subsequent treatment with triflic anhydride and a non-nucleophilic base would activate the amide carbonyl for intramolecular electrophilic aromatic substitution, leading to the cyclized 3,4-dihydroisoquinoline (B110456) intermediate. Aromatization can then be achieved using a suitable oxidizing agent like palladium on carbon (Pd/C) or manganese dioxide (MnO₂). nih.gov

Strategies for Incorporating the 2,4,6-Trimethylphenyl Moiety

Direct Arylation and Cross-Coupling Methods at C1 of Isoquinoline

Direct C-H arylation and transition metal-catalyzed cross-coupling reactions are powerful methods for the functionalization of heterocyclic compounds. nih.govnih.gov For the synthesis of 1-(2,4,6-trimethylphenyl)isoquinoline, these methods can be applied to an isoquinoline core.

Direct arylation would involve the reaction of isoquinoline with a 2,4,6-trimethylphenyl-containing reagent in the presence of a suitable catalyst, typically based on palladium or rhodium. nih.gov However, controlling the regioselectivity to favor C1 functionalization can be challenging.

A more common and regioselective approach is the cross-coupling of a 1-haloisoquinoline (e.g., 1-chloroisoquinoline or 1-bromoisoquinoline) with a 2,4,6-trimethylphenyl organometallic reagent. nih.govresearchgate.net The Suzuki-Miyaura coupling, using 2,4,6-trimethylphenylboronic acid in the presence of a palladium catalyst and a base, is a widely used and versatile method for this transformation. rsc.org Other cross-coupling reactions, such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), could also be employed. researchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Entry | Palladium Catalyst | Ligand | Base | Solvent |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |

Utilization of 2,4,6-Trimethylphenyl-Containing Building Blocks

Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, rely on the cyclization of open-chain precursors. numberanalytics.comquimicaorganica.org These methods are well-suited for the incorporation of the 2,4,6-trimethylphenyl moiety by using appropriately substituted building blocks. researchgate.net

In the Bischler-Napieralski synthesis, as mentioned in section 2.1.7, a phenethylamine is acylated with a derivative of 2,4,6-trimethylbenzoic acid. The resulting amide is then cyclized and aromatized to yield the target 1-(2,4,6-trimethylphenyl)isoquinoline. quimicaorganica.org

The Pictet-Spengler reaction involves the condensation of a phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. numberanalytics.com To introduce the 2,4,6-trimethylphenyl group at the C1 position, one could react a phenethylamine with 2,4,6-trimethylbenzaldehyde. This would lead to a 1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline, which would require subsequent oxidation to the fully aromatic isoquinoline.

Stereoselective Synthesis and Enantiomeric Control

The C1 position of 1-substituted isoquinolines is a stereocenter in their reduced forms (dihydro- and tetrahydroisoquinolines). The development of stereoselective methods to control the configuration at this center is of great interest, particularly for the synthesis of chiral isoquinoline alkaloids and their analogs. researchgate.net

Achieving enantiomeric control in the synthesis of 1-(2,4,6-trimethylphenyl)isoquinoline derivatives can be approached in several ways. One common strategy is the use of chiral auxiliaries. researchgate.net A chiral auxiliary can be attached to the nitrogen of the isoquinoline precursor, directing the facial selectivity of the addition of the 2,4,6-trimethylphenyl nucleophile. Subsequent removal of the auxiliary would provide the enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. A chiral catalyst, such as a chiral transition metal complex, could be used in a cross-coupling or direct arylation reaction to favor the formation of one enantiomer over the other. Furthermore, in syntheses that proceed through a dihydro- or tetrahydroisoquinoline intermediate, asymmetric reduction of the C=N bond or asymmetric transfer hydrogenation can be utilized to establish the stereocenter at C1. researchgate.net While specific examples for the stereoselective synthesis of 1-(2,4,6-trimethylphenyl)isoquinoline are scarce, the general principles of asymmetric synthesis provide a clear framework for achieving this goal.

Chiral Catalysis in Dihydroisoquinoline Functionalization

The introduction of chirality in isoquinoline derivatives is often achieved through the asymmetric functionalization of a dihydroisoquinoline precursor. The C=N double bond of a 1-substituted-3,4-dihydroisoquinoline (DHIQ) serves as a prochiral handle for enantioselective transformations, primarily through asymmetric reduction to yield chiral 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.govmdpi.com These THIQs are valuable building blocks and are prevalent in numerous natural alkaloids. mdpi.com

Catalytic asymmetric reduction represents one of the most direct and atom-economical strategies for this purpose. mdpi.com Asymmetric transfer hydrogenation (ATH) is a widely employed method, utilizing chiral catalysts to deliver a hydride to one enantiotopic face of the imine. mdpi.comresearchgate.net A variety of transition metals, including rhodium and ruthenium, complexed with chiral ligands, have proven effective. nih.govmdpi.com For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the ATH of 1-aryl substituted DHIQs. mdpi.comresearchgate.net The choice of catalyst, solvent, and additives like Lewis acids can significantly influence both the conversion rate and the enantiomeric excess (ee) of the resulting chiral tetrahydroisoquinoline. mdpi.com

Table 1: Examples of Catalysts in Asymmetric Hydrogenation of DHIQs This table is representative of catalyst systems used for similar substrates, illustrating the principles of chiral catalysis.

| Catalyst System | Substrate Type | Reductant | Key Features | Reference |

| (arene)Ru(II)/TsDPEN | 1-Aryl DHIQs | Formic Acid/Triethylamine | Noyori-Ikariya type catalyst, often a benchmark for ATH. | mdpi.com |

| Cp*Rh-diamine complexes | 1-Aryl DHIQs | Formic Acid/Triethylamine | Effective in reactivity and enantioselectivity. | mdpi.com |

| Ruthenium-chiral ligand + Lewis Acid (e.g., AgSbF₆) | 1-Aryl DHIQs | H₂ | Lewis acid addition can significantly improve catalytic activity and enantioselectivity. | mdpi.com |

Atroposelective Approaches for Hindered Biaryl Systems

The compound 1-(2,4,6-trimethylphenyl)isoquinoline is a biaryl system with significant steric hindrance due to the ortho-substituents on the trimethylphenyl (mesityl) group. This hindrance restricts rotation around the pivotal C1-C(aryl) bond, leading to the potential for atropisomerism—the existence of stable, non-interconverting rotational isomers (enantiomers). Synthesizing such molecules in an enantiomerically pure form requires atroposelective methods.

Atroposelective synthesis aims to control the formation of this axial chirality. One strategy involves a central-to-axial chirality transfer, where a pre-existing stereocenter in the molecule directs the formation of the chiral axis during a key bond-forming or aromatization step. nih.gov For example, a catalytic asymmetric reaction can be used to create a chiral intermediate, which is then converted into the axially chiral biaryl product, with the stereochemistry of the axis being determined by the stereocenter that is subsequently removed or incorporated into the final structure. nih.gov

Another approach is the direct catalyst-controlled enantioselective synthesis of the biaryl system. This can be achieved through stereocontrolled reactions like the [2+2+2] cycloaddition to construct one of the aromatic rings, where a chiral catalyst dictates the stereochemical outcome. nih.gov The configurational stability of the resulting atropisomers is crucial, especially in reactions requiring elevated temperatures, to prevent racemization. nih.gov

Table 2: Key Concepts in Atroposelective Synthesis for Hindered Biaryls

| Approach | Description | Requirement | Reference |

| Central-to-Axial Chirality Transfer | A temporary stereocenter guides the formation of the chiral axis during a subsequent reaction step (e.g., aromatization). | An effective method to create the initial stereocenter with high enantioselectivity. | nih.gov |

| Catalyst-Controlled Cycloaddition | A chiral catalyst controls the stereochemistry during the construction of one of the aromatic rings of the biaryl system. | A highly stereoselective catalyst and configurationally stable products. | nih.gov |

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of sustainable processes that minimize environmental impact. For the synthesis of complex molecules like 1-(2,4,6-trimethylphenyl)isoquinoline, this involves using greener solvents, recoverable catalysts, and energy-efficient reaction conditions. rsc.orgchemistryviews.org

Heterogeneous Catalysis (e.g., Chitosan)

A key principle of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com Chitosan, a biodegradable polymer derived from chitin, has emerged as a promising eco-friendly support for catalysts. mdpi.comresearchgate.net

Chitosan's properties make it an attractive support material:

Low Cost and Abundance : It is a readily available biopolymer. mdpi.com

Chemical Functionality : The presence of amino and hydroxyl groups allows for easy modification and anchoring of metal catalysts. mdpi.com

High Affinity for Metal Ions : It can effectively chelate metal ions, leading to stable catalytic nanoparticles. mdpi.commdpi.com

Insolubility : Its insolubility in many organic solvents facilitates its use as a heterogeneous support. mdpi.com

Chitosan-supported palladium (Pd) catalysts, for instance, have been used for hydrogenation and various coupling reactions, which are integral to the synthesis of heterocyclic frameworks like isoquinoline. mdpi.comresearchgate.net The use of a chitosan-based catalyst can promote the efficiency of chemical reactions while adhering to the principles of sustainable chemistry. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technology that can dramatically accelerate chemical reactions. researchgate.net Compared to conventional heating methods, microwave irradiation offers several advantages:

Reduced Reaction Times : Reactions that might take hours or days can often be completed in minutes. researchgate.netresearchgate.net

Improved Yields and Purity : Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. scholarsresearchlibrary.com

The synthesis of isoquinoline and its derivatives has been shown to benefit from microwave assistance. researchgate.net For example, the synthesis of N-substituted 1-aryl-3-aminoisoquinolines has been achieved efficiently under microwave irradiation without the need for a catalyst, highlighting the potential for cleaner and more selective synthetic routes. researchgate.net This technique is particularly valuable for multi-step syntheses and for the rapid generation of libraries of compounds for biological screening. nih.gov

Reactivity and Reaction Mechanism Studies of 1 2,4,6 Trimethylphenyl Isoquinoline Derivatives

C-H Activation and Functionalization Reactions

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering atom- and step-economic synthetic routes. nih.gov In the context of isoquinoline (B145761) derivatives, the nitrogen atom can act as an internal directing group, guiding the catalyst to specific C-H bonds.

Achieving site selectivity in C-H functionalization is a primary challenge in organic synthesis. nih.gov For isoquinoline scaffolds, functionalization is often directed to the C8 position, which is ortho to the C1 substituent and peri to the nitrogen atom. However, the significant steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group at the C1 position can block or disfavor this typical C8 activation pathway.

This steric blocking redirects the catalytic system to other accessible C-H bonds. Research on related quinoline (B57606) and isoquinoline systems demonstrates that in the absence of an accessible ortho-C-H bond, activation can be guided to more distant positions. nih.govrsc.org For 1-(2,4,6-trimethylphenyl)isoquinoline, this leads to several possibilities:

Remote C-H Activation on the Isoquinoline Core: Catalytic systems can target the C5 position of the benzo-fused ring. This type of remote functionalization often involves the formation of a large-membered metallacyclic intermediate. Copper-catalyzed radical cross-coupling, for instance, has been shown to achieve C5 functionalization in 8-aminoquinolines, providing a precedent for activating this remote position. nih.gov

Activation of the Mesityl Group: The ortho-methyl groups on the 2,4,6-trimethylphenyl substituent are also potential sites for C-H activation. The nitrogen atom of the isoquinoline can act as a directing group to facilitate cyclometalation involving one of the mesityl's methyl groups, leading to functionalization at the benzylic position.

The choice of catalyst, directing group, and reaction conditions are critical in determining the regiochemical outcome of these C-H activation reactions. nih.govnih.gov

Oxidative C-H/C-H cross-coupling reactions enable the formation of C-C bonds by directly joining two different C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org Rhodium catalysis has been particularly effective for these transformations involving 1-aryl isoquinoline derivatives. nih.gov

A notable example is the rhodium-catalyzed asymmetric oxidative C-H/C-H cross-coupling between 1-aryl isoquinolines and indolizines. nih.gov This reaction demonstrates high levels of regioselectivity and enantioselectivity. The proposed mechanism involves the reversible cleavage of the C-H bond at the ortho-position of the 1-aryl group, guided by the isoquinoline nitrogen. This is followed by a second C-H activation on the coupling partner (indolizine) to forge the new bi(hetero)aryl C-C bond. nih.gov The use of a chiral SCpRh complex paired with a chiral carboxylic acid is crucial for inducing asymmetry. nih.gov

While the mesityl group of 1-(2,4,6-trimethylphenyl)isoquinoline lacks an aryl C-H bond at the ortho positions, the principles of this reaction can be extended to the functionalization of the methyl C(sp³)-H bonds on the mesityl ring or remote C(sp²)-H bonds on the isoquinoline backbone.

| 1-Aryl Isoquinoline Substrate | Coupling Partner | Catalyst System | Oxidant | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylisoquinoline | Indolizine | [Cp*RhCl₂]₂ / Chiral Acid | AgSbF₆ | High | High | nih.gov |

| 1-(Naphthyl)isoquinoline | 2-Phenylindolizine | SCpRh Complex / Chiral Acid | Ag₂CO₃ | 96% | 98% | nih.gov |

Derivatization Reactions of the Isoquinoline Core

Beyond C-H activation, the isoquinoline core itself is susceptible to a variety of transformations that allow for further molecular diversification.

The nitrogen atom of the isoquinoline ring can be readily oxidized to form the corresponding N-oxide using common oxidants like dimethyldioxirane (B1199080) or peroxy acids. nih.govresearchgate.net Isoquinoline N-oxides are versatile intermediates in synthesis. nih.gov The N-oxide group significantly alters the electronic properties of the ring system:

It activates the C1 and C3 positions toward nucleophilic attack.

It serves as a directing group for C-H functionalization, often at the C2 position. nih.gov

In the case of 1-(2,4,6-trimethylphenyl)isoquinoline N-oxide, the C1 position is already substituted. However, the N-oxide can still facilitate other reactions. For example, it can undergo deoxygenation, participate in cycloaddition reactions, or direct functionalization to other positions on the ring. The conversion of quinoline N-oxides to 2-carbamoyl derivatives using a copper catalyst highlights the synthetic utility of N-oxidation for introducing functional groups. nih.gov

The isoquinoline ring possesses a π-deficient pyridine (B92270) ring fused to a π-rich benzene (B151609) ring, which dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Functionalization: The C1 position of isoquinoline is the most electrophilic and is typically the primary site for nucleophilic attack. nih.gov However, in 1-(2,4,6-trimethylphenyl)isoquinoline, this position is blocked. Nucleophilic addition can still occur under certain conditions, for instance, through dearomative functionalization. Reductive functionalization using a hydride source like a formic acid-triethylamine complex can generate an enamine intermediate, which then reacts with electrophiles at the C4 position. nih.gov Photochemically-promoted hydrosilylation offers another route to dearomatized products, providing access to saturated heterocyclic scaffolds. nih.gov

Electrophilic Functionalization: Due to the deactivating effect of the nitrogen atom, electrophilic aromatic substitution on the isoquinoline core requires harsh conditions and typically occurs on the benzene ring. The reaction is usually performed in strongly acidic media where the nitrogen is protonated, further deactivating the molecule. Substitution generally takes place at the C5 and C8 positions.

Skeletal editing is an emerging synthetic strategy that enables the precise modification of a molecule's core structure by inserting, deleting, or swapping atoms. bioengineer.orgresearchgate.net These advanced methods provide powerful tools for transforming common heterocyclic scaffolds into novel ones.

Recent studies have demonstrated the skeletal editing of quinolines and pyridines. For example, a one-pot sequence involving dearomatization, cycloaddition, and retro-cycloaddition can precisely edit the pyridine core. acs.org Another strategy allows for the transmutation of a C-N pair to a C-C pair. researchgate.net In the context of isoquinolines, which can be synthesized from indenes via skeletal editing, similar transformations are conceivable. chemistryworld.com Applying these concepts to 1-(2,4,6-trimethylphenyl)isoquinoline could enable its conversion into other complex heterocyclic systems, such as benzazepines or quinazolinones, by manipulating the atoms of the isoquinoline framework itself. bioengineer.orgthieme-connect.com

Transformations Involving the 2,4,6-Trimethylphenyl Group

The reactivity of the 1-(2,4,6-trimethylphenyl)isoquinoline system is significantly influenced by the presence of the sterically demanding mesityl substituent. This group not only impacts the accessibility of reagents to the isoquinoline core but also offers sites for further chemical modification.

Influence of Steric Hindrance on Reactivity

The concept of steric hindrance, a consequence of the spatial arrangement of atoms, plays a critical role in the chemical reactions of 1-(2,4,6-trimethylphenyl)isoquinoline derivatives. wikipedia.orgnih.gov Steric effects can dictate the shape, conformation, and reactivity of molecules by creating repulsive forces between overlapping electron clouds. wikipedia.org The bulky 2,4,6-trimethylphenyl group can physically obstruct the approach of reactants to the isoquinoline nitrogen and the C1 carbon to which it is attached, thereby slowing down reaction rates. wikipedia.org This phenomenon is often exploited to control selectivity in chemical synthesis by disfavoring unwanted side-reactions. wikipedia.org

In a broader context of isoquinoline chemistry, the introduction of bulky substituents is known to affect reaction outcomes. For instance, in nucleophilic substitution reactions, a sterically hindered environment around the reaction center can significantly slow down the reaction rate by blocking the backside attack of the incoming nucleophile. nih.gov While specific quantitative data on the impact of the 1-(2,4,6-trimethylphenyl) group on various reactions of the isoquinoline core is not extensively documented in readily available literature, the general principles of steric hindrance suggest that reactions such as N-alkylation or additions at the C1-position would be significantly slower compared to less hindered 1-arylisoquinolines.

The table below illustrates the general principle of how increasing steric bulk around a reaction center can decrease reaction rates, a concept directly applicable to the title compound.

| Substrate (R-X) | Relative Rate of S\textsubscript{N}2 Reaction | Steric Hindrance |

| CH\textsubscript{3}-X | 30 | Low |

| CH\textsubscript{3}CH\textsubscript{2}-X | 1 | Moderate |

| (CH\textsubscript{3})\textsubscript{2}CH-X | 0.02 | High |

| (CH\textsubscript{3})\textsubscript{3}C-X | ~0 | Very High |

This table provides a generalized view of the effect of steric hindrance on S\textsubscript{N}2 reaction rates and is for illustrative purposes.

Role of Methyl Groups in Further Functionalization (e.g., benzylic C-H)

The three methyl groups on the 2,4,6-trimethylphenyl substituent are not merely steric bulk; they represent reactive sites for further functionalization, primarily through the activation of their benzylic C-H bonds. The transition metal-catalyzed C-H activation and functionalization of methyl groups on aromatic rings is a well-established field of research. nih.govdntb.gov.ua In the context of quinoline and isoquinoline derivatives, the nitrogen atom can act as a directing group, facilitating the selective functionalization of specific C-H bonds. dntb.gov.ua

For 8-methylquinoline, the chelating nitrogen atom readily forms cyclometallated complexes with various transition metals, enabling diverse C(sp³)–H functionalization reactions of the methyl group. dntb.gov.ua Although direct studies on the C-H activation of the methyl groups in 1-(2,4,6-trimethylphenyl)isoquinoline are not prominently reported, analogies can be drawn from related systems. The presence of the isoquinoline nitrogen could potentially direct a transition metal catalyst to one of the ortho-methyl groups of the mesityl ring, leading to the formation of a metallacyclic intermediate and subsequent functionalization.

Potential functionalization reactions of the benzylic C-H bonds include oxidation, arylation, and alkylation, which would introduce new functional groups and expand the structural diversity of this class of compounds.

Mechanistic Investigations and Intermediates

Understanding the mechanisms of reactions involving 1-(2,4,6-trimethylphenyl)isoquinoline derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. This involves the elucidation of catalytic cycles and the identification of key reaction intermediates.

Elucidation of Catalytic Cycles

The synthesis and functionalization of isoquinolines often involve transition metal catalysis, with common methods including the Bischler–Napieralski and Pictet-Spengler reactions. wikipedia.orgnih.gov For C-H functionalization reactions, catalytic cycles typically involve several key steps: C-H activation to form a metallacyclic intermediate, migratory insertion of a coupling partner, and reductive elimination to regenerate the catalyst and form the product. nih.gov

In the context of rhodium(III)-catalyzed C-H annulation reactions for the synthesis of fused isoquinoline systems, a plausible catalytic cycle begins with the generation of a cationic [Cp*Rh(III)] complex. This is followed by N-directed C-H bond activation to form a rhodacyclic intermediate. Coordination of a coupling partner, such as a sulfoxonium ylide, and subsequent migratory insertion leads to the formation of a six-membered metallacycle. Finally, protonolysis of the rhodium-alkyl bond regenerates the active catalyst and yields the annulated product. nsf.gov

While a specific catalytic cycle for a reaction involving 1-(2,4,6-trimethylphenyl)isoquinoline is not detailed in the available literature, the general principles of transition metal-catalyzed C-H activation provide a framework for understanding its potential reactivity. The steric bulk of the mesityl group would likely influence the stability and reactivity of the intermediates within such a cycle.

Identification of Key Reaction Intermediates

The direct observation and characterization of reaction intermediates are essential for confirming proposed reaction mechanisms. Techniques such as spectroscopy can be powerful tools for investigating ionic reaction intermediates. rsc.org In many transition metal-catalyzed reactions, metallacyclic species are key intermediates. nih.govnsf.gov For instance, in ruthenium(II)-catalyzed annulation reactions for the synthesis of pyrazolo[5,1-a]isoquinolines, the formation of a ruthenacyclic intermediate is proposed. nio.res.in

Applications of 1 2,4,6 Trimethylphenyl Isoquinoline Derived Ligands in Catalysis

Design and Synthesis of Advanced Ligand Architectures

The strategic design of ligands is paramount to achieving desired catalytic activity and selectivity. The incorporation of the bulky 2,4,6-trimethylphenyl (mesityl) group onto the isoquinoline (B145761) framework provides significant steric hindrance, which can be exploited to control the coordination environment around a metal center. This steric bulk is a key feature in the design of both N-Heterocyclic Carbene (NHC) and bis(imino)pyridine/quinoline (B57606) ligand systems.

N-Heterocyclic Carbene (NHC) Ligands Incorporating 2,4,6-Trimethylphenyl

N-Heterocyclic carbenes (NHCs) have become ubiquitous in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. nih.govfujifilm.com The synthesis of NHC ligands often involves the deprotonation of a precursor salt, such as an imidazolium (B1220033) chloride. For instance, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride is a common precursor for generating the widely used IMes ligand. sigmaaldrich.commdpi.com

While direct examples of NHC ligands incorporating a 1-(2,4,6-trimethylphenyl)isoquinoline moiety are not prevalent in the reviewed literature, the principles of their design can be inferred from related structures. Chiral NHC ligands based on isoquinoline have been developed, demonstrating the feasibility of modifying the isoquinoline backbone for ligand synthesis. bohrium.com These syntheses often begin with chiral starting materials like phenethylamine (B48288), which undergoes a series of reactions including Bischler-Napieralski cyclization to form the isoquinoline core. bohrium.com The 2,4,6-trimethylphenyl group could be introduced at a later stage, for example, through a condensation reaction to form an imine that is subsequently cyclized to an imidazolium salt. bohrium.com The resulting NHC ligand would feature a sterically demanding environment, potentially influencing the selectivity of catalytic reactions.

Bis(imino)pyridine/quinoline Ligand Systems

Bis(imino)pyridine and related quinoline-based ligands are another important class of "pincer" ligands that have been extensively used in coordination chemistry and catalysis. researchgate.netresearchgate.netias.ac.in These ligands are typically synthesized through the condensation of a diamine with two equivalents of a suitable aldehyde or ketone. In the context of 1-(2,4,6-trimethylphenyl)isoquinoline, one could envision the synthesis of a bis(imino)quinoline ligand where the bulky isoquinoline derivative serves as one of the imine components.

The synthesis of unsymmetrical bis(imino)pyridine ligands has been reported, highlighting the possibility of incorporating different aryl groups on the imine nitrogens. researchgate.net This modularity allows for the fine-tuning of the steric and electronic properties of the ligand. For example, a bis(imino)pyridine ligand could be prepared with one N-aryl group being the 2,4,6-trimethylphenylisoquinoline and the other being a different substituted aryl group. This approach would create a chiral-at-metal environment upon coordination, which could be beneficial for asymmetric catalysis.

Coordination Chemistry of Metal Complexes

The coordination of these advanced ligands to transition metals is a critical step in the formation of active catalysts. The steric and electronic properties of the 1-(2,4,6-trimethylphenyl)isoquinoline moiety play a crucial role in determining the structure and reactivity of the resulting metal complexes.

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Cobalt, Silver, Ruthenium)

The synthesis of transition metal complexes with NHC and bis(imino)pyridine/quinoline ligands is well-established. researchgate.netjksus.orgresearchgate.netekb.egsemanticscholar.org For NHC complexes, common methods include the reaction of the free carbene with a metal precursor or a transmetalation reaction from a silver-NHC intermediate. jksus.orgbeilstein-journals.org Silver(I)-NHC complexes are readily synthesized by reacting the corresponding imidazolium salt with a silver base like silver(I) oxide. jksus.orgresearchgate.net These silver complexes can then serve as carbene transfer agents to other metals, such as ruthenium. beilstein-journals.org

Ruthenium-NHC complexes have been synthesized and shown to be effective catalysts in various transformations, including transfer hydrogenation. nih.govbeilstein-journals.org The coordination geometry around the ruthenium center is often octahedral, with the NHC ligand occupying one coordination site. beilstein-journals.org

Cobalt complexes with related nitrogen-containing ligands have also been explored for their catalytic activity. rsc.orgresearchgate.netnih.gov The synthesis of cobalt(II) complexes often involves the reaction of a cobalt(II) salt with the desired ligand in a suitable solvent. wiley-vch.de These complexes can then be used as precatalysts in various reactions. rsc.org

Electronic and Steric Factors in Metal-Ligand Interactions

The electronic and steric properties of a ligand are intimately linked and significantly influence the behavior of the corresponding metal complex. nih.govrsc.orgresearchgate.netcam.ac.uk The 2,4,6-trimethylphenyl group is known for its significant steric bulk. researchgate.net When incorporated into a ligand, this bulky group can enforce a specific coordination geometry around the metal center, limit the number of coordinated ligands, and create a sterically hindered pocket that can influence substrate approach and selectivity in catalytic reactions. researchgate.netcam.ac.uk

Catalytic Performance in Synthetic Transformations

The ultimate goal of designing and synthesizing these sophisticated ligands and their metal complexes is to achieve high catalytic performance in synthetically useful transformations.

Ruthenium-NHC complexes are well-known for their catalytic prowess in a range of reactions, including olefin metathesis and transfer hydrogenation. beilstein-journals.orgresearchgate.netfigshare.com The strong Ru-C bond and the tunable steric environment provided by the NHC ligand contribute to their high activity and stability. beilstein-journals.org For instance, ruthenium-NHC complexes bearing functionalized NHC ligands have demonstrated high efficiency in the transfer hydrogenation of ketones. beilstein-journals.org

Cobalt complexes have also emerged as powerful catalysts for a variety of organic transformations, including the synthesis of nitrogen-containing heterocycles like quinolines and quinoxalines. rsc.org The catalytic activity of cobalt complexes can be influenced by the ligand sphere, with phosphine-free systems showing promise. rsc.org

Silver(I)-NHC complexes, while often used as transmetalation agents, also exhibit catalytic activity in their own right and have found applications in medicinal chemistry due to their antimicrobial and anticancer properties. mdpi.comnih.gov

Olefin Polymerization

Late transition metal catalysts, particularly those of nickel and palladium, are a significant class of catalysts for olefin polymerization. The performance of these catalysts is highly dependent on the steric and electronic properties of the ancillary ligands. Bulky ligands are often employed to control the rate of chain transfer relative to propagation, thereby influencing the molecular weight and branching of the resulting polymer. mdpi.com

While various N-donor ligands have been explored in this context, specific studies detailing the use of ligands derived from 1-(2,4,6-trimethylphenyl)isoquinoline in olefin polymerization are not prominent in the literature. Theoretically, the sterically demanding 2,4,6-trimethylphenyl (mesityl) group at the 1-position of the isoquinoline could provide the necessary bulk to influence the catalytic activity and polymer properties. However, without experimental data, any discussion on its specific effects remains speculative.

Table 1: General Classes of Catalysts for Olefin Polymerization

| Catalyst Type | Description |

| Ziegler-Natta | Heterogeneous catalysts, typically based on titanium compounds and organoaluminum co-catalysts. |

| Metallocene | Homogeneous catalysts based on cyclopentadienyl (B1206354) ligands, known for producing polymers with narrow molecular weight distributions. hhu.de |

| Post-Metallocene | Catalysts with non-cyclopentadienyl ligands, including late transition metal complexes with N-donor ligands. mdpi.com |

Asymmetric Catalysis (e.g., Enantioselective Phosphinylation)

Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in a chemical transformation. Isoquinoline derivatives have been successfully employed as backbones for chiral ligands in a variety of asymmetric reactions. psu.edu The design of these ligands often involves the introduction of chiral substituents or the creation of atropisomeric chirality.

In the context of enantioselective phosphinylation, P-chiral phosphines are valuable compounds. While there are numerous methods for the synthesis of such molecules, the direct application of a ligand derived from 1-(2,4,6-trimethylphenyl)isoquinoline for this purpose has not been extensively reported. The development of new chiral ligands is an active area of research, and it is conceivable that chiral variants of this isoquinoline could be synthesized and tested in asymmetric catalysis. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and scope of these reactions are often dictated by the choice of ligand, which stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

While a variety of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are commonly used, isoquinoline-based ligands have also found application in this area. For instance, new tridentate, isoquinoline-derived ligands have been synthesized through successive Suzuki cross-coupling reactions. psu.edu However, there is no specific mention in the literature of 1-(2,4,6-trimethylphenyl)isoquinoline-derived ligands being used in mainstream cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings. nih.govresearchgate.netmdpi.com

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners |

| Suzuki-Miyaura | Organoboron compound and an organic halide/triflate. |

| Heck | Alkene and an organic halide/triflate. |

| Sonogashira | Terminal alkyne and an organic halide/triflate. |

| Buchwald-Hartwig | Amine/alkoxide and an organic halide/triflate. |

Metathesis Reactions

Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, has become an indispensable tool in organic synthesis. The development of well-defined catalysts with N-heterocyclic carbene (NHC) ligands has greatly expanded the scope and functional group tolerance of this reaction. harvard.edu

The ligands in these catalysts play a crucial role in tuning the catalyst's stability and reactivity. While a vast number of NHC ligands have been synthesized and evaluated, there are no prominent reports of ligands derived from 1-(2,4,6-trimethylphenyl)isoquinoline being incorporated into olefin metathesis catalysts. The research in this field is continually evolving, with a focus on creating more active, stable, and selective catalysts. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 2,4,6 Trimethylphenyl Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2,4,6-trimethylphenyl)isoquinoline and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 1-(2,4,6-trimethylphenyl)isoquinoline.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the isoquinoline (B145761) core and the 2,4,6-trimethylphenyl (mesityl) group. The aromatic protons of the isoquinoline moiety would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the mesityl group would include a singlet for the two aromatic protons and distinct singlets for the three methyl groups, likely at different chemical shifts due to their ortho and para positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information on all carbon atoms within the molecule. The spectrum would be characterized by signals for the nine carbons of the isoquinoline ring and the nine carbons of the mesityl substituent. The quaternary carbons, including those at the point of attachment between the two ring systems, would be identifiable by their lack of signals in a DEPT-135 experiment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,4,6-Trimethylphenyl)isoquinoline Derivatives (Note: The following data is hypothetical and based on typical chemical shifts for similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~160 |

| C3 | ~7.5 | ~120 |

| C4 | ~8.0 | ~130 |

| C5 | ~7.8 | ~128 |

| C6 | ~7.6 | ~127 |

| C7 | ~7.7 | ~129 |

| C8 | ~8.2 | ~126 |

| C4a | - | ~135 |

| C8a | - | ~128 |

| C1' | - | ~138 |

| C2', C6' | - | ~137 |

| C3', C5' | ~6.9 (s, 2H) | ~128 |

| C4' | - | ~139 |

| 2',6'-CH₃ | ~2.1 (s, 6H) | ~21 |

| 4'-CH₃ | ~2.3 (s, 3H) | ~21 |

While not directly applicable to the parent compound, heteronuclear NMR techniques are crucial for characterizing derivatives. For instance, if 1-(2,4,6-trimethylphenyl)isoquinoline were to be functionalized with a selenium-containing moiety, ⁷⁷Se NMR spectroscopy would be employed. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment, providing valuable information about the bonding and structure of the selenylated derivative.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the isoquinoline and mesityl ring systems. For example, correlations would be expected between adjacent protons on the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the isoquinoline and mesityl rings. For instance, a correlation between the ortho-protons of the mesityl group and the C1 carbon of the isoquinoline ring would provide direct evidence for their attachment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of 1-(2,4,6-trimethylphenyl)isoquinoline, which is C₁₈H₁₇N. The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Interactive Data Table: HRMS Data

| Technique | Ion | Calculated m/z | Measured m/z |

| ESI-HRMS | [M+H]⁺ | 248.1434 | (To be determined) |

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. In the context of 1-(2,4,6-trimethylphenyl)isoquinoline, ESI-MS would typically be used to generate the protonated molecule, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to this ion, confirming the molecular weight of the compound. Further fragmentation of this ion (MS/MS) could be performed to study the characteristic fragmentation pathways, which would involve cleavage of the bond between the isoquinoline and the trimethylphenyl moieties, as well as fragmentation within the ring systems themselves.

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data specifically for the compound “Isoquinoline, 1-(2,4,6-trimethylphenyl)-” corresponding to the advanced analytical techniques outlined in your request—X-ray Diffraction, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—is not publicly available.

Constructing an article with the mandated sections and subsections would require access to specific research findings, such as crystallographic information files (CIFs) for X-ray diffraction, tabulated peak assignments for IR spectroscopy, and fragmentation data for GC-MS. As this primary research data could not be located, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or fabricating data.

Therefore, the requested article cannot be generated at this time. Should peer-reviewed studies containing these specific analyses of "Isoquinoline, 1-(2,4,6-trimethylphenyl)-" be published in the future, the generation of such an article would become feasible.

Chromatographic Techniques for Separation and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification, quantification, and structural elucidation of chemical compounds in complex mixtures. For a compound such as 1-(2,4,6-trimethylphenyl)isoquinoline, LC-MS provides critical information regarding its molecular weight, purity, and fragmentation patterns, which are essential for its characterization.

Typically, a solution of the analyte is injected into a liquid chromatograph, where it passes through a column packed with a stationary phase. The separation of the compound from any impurities or byproducts is achieved based on its differential partitioning between the mobile phase and the stationary phase. The time it takes for the compound to elute from the column is known as its retention time (t_R), which is a characteristic property under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Following separation by LC, the eluent is introduced into the mass spectrometer. In the ion source, the analyte molecules are ionized, most commonly through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, where M represents the neutral analyte.

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For 1-(2,4,6-trimethylphenyl)isoquinoline (molecular formula: C₂₄H₂₁N, molecular weight: 323.43 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z value of approximately 324.44. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS or MS²). In this technique, the precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used for its unambiguous identification. The fragmentation of the isoquinoline core often involves the loss of specific neutral molecules, while the bond between the isoquinoline and the trimethylphenyl ring is also susceptible to cleavage.

While specific research findings and data tables for the LC-MS analysis of 1-(2,4,6-trimethylphenyl)isoquinoline could not be retrieved, the following tables illustrate the type of data that would be generated in such an analysis.

Table 1: Hypothetical LC-MS Parameters for the Analysis of 1-(2,4,6-Trimethylphenyl)isoquinoline

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Mode | MS and MS/MS |

Table 2: Expected Mass Spectrometric Data for 1-(2,4,6-Trimethylphenyl)isoquinoline

| Ion Type | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 324.1747 | (Hypothetical) | Protonated molecule (Precursor ion for MS/MS) |

| Fragment 1 | (Hypothetical) | (Hypothetical) | Resulting from cleavage of the bond between the isoquinoline and trimethylphenyl rings. |

| Fragment 2 | (Hypothetical) | (Hypothetical) | Resulting from fragmentation of the isoquinoline ring. |

| Fragment 3 | (Hypothetical) | (Hypothetical) | Resulting from fragmentation of the trimethylphenyl ring. |

It is important to note that the retention time and the specific fragmentation pattern are highly dependent on the experimental conditions and the instrumentation used. Therefore, the data presented in the tables are illustrative of what would be expected from an LC-MS analysis of this compound.

Theoretical and Computational Chemistry Studies of 1-(2,4,6-Trimethylphenyl)isoquinoline

Computational chemistry provides powerful tools to investigate the structural, electronic, and reactive properties of molecules at an atomic level. For 1-(2,4,6-trimethylphenyl)isoquinoline, also known as 1-mesitylisoquinoline, theoretical studies offer insights that complement experimental findings. This article focuses on the application of quantum chemical calculations and reaction mechanism modeling to understand the behavior of this specific isoquinoline derivative.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Highly Substituted 1-Arylisoquinolines

The synthesis of 1-arylisoquinolines, particularly those bearing bulky or sterically hindered substituents like the 2,4,6-trimethylphenyl (mesityl) group, has evolved significantly beyond classical methods. Traditional approaches such as the Bischler–Napieralski or Pictet-Spengler reactions often face limitations with sterically demanding substrates, leading to low yields. mdpi.compharmaguideline.com Modern research focuses on transition-metal-catalyzed pathways that offer greater efficiency, modularity, and regioselectivity.

One powerful strategy involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization. nih.gov This method allows for the convergent assembly of polysubstituted isoquinolines from readily available precursors under mild conditions, accommodating both electron-rich and electron-poor functional groups. nih.gov Another emerging area is the use of cascade or annulation reactions. For instance, Rhodium(III)-catalyzed [4+2] annulation provides a direct route to isoquinoline (B145761) derivatives. nih.gov These advanced methods are crucial for overcoming the steric hindrance associated with coupling the isoquinoline core with an ortho-substituted aryl group like the 2,4,6-trimethylphenyl moiety.

| Method | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed α-Arylation/Cyclization | Palladium catalysts with specialized ligands (e.g., Buchwald-type) | Convergent, modular, good functional group tolerance, mild conditions. nih.gov |

| Rhodium(III)-Catalyzed Annulation | [RhCp*Cl2]2 or similar Rh(III) complexes | High efficiency, direct C-H functionalization, atom economy. nih.gov |

| Bimetallic Relay Catalysis | Ag(I) and Rh(III) catalysts | Enables construction of 3-aryl substituted isoquinolines through a multi-step catalytic cycle. nih.gov |

These novel pathways are paving the way for the efficient and scalable synthesis of previously inaccessible, highly substituted 1-arylisoquinolines, enabling further exploration of their properties and applications.

Expansion of Catalytic Applications beyond Established Transformations

The rigid, chiral environment created by the sterically hindered rotation in 1-arylisoquinolines makes them highly valuable as ligands in asymmetric catalysis and as substrates in novel catalytic transformations. The 1-(2,4,6-trimethylphenyl)isoquinoline scaffold represents a framework where the controlled orientation of the aryl group can create a well-defined chiral pocket.

This principle is exemplified by ligands like QUINAP (1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline), which has proven effective in various catalytic asymmetric reactions, including hydroboration and allylic alkylation. acs.org Furthermore, recent research has focused on performing catalytic C-H functionalization directly on the 1-aryl group, leading to the synthesis of axially chiral biaryls. Noteworthy examples include:

Iridium(I)-Catalyzed Atroposelective Hydroarylation: This method utilizes an Iridium(I) catalyst to achieve the enantioselective hydroarylation of alkynes with 1-aryl isoquinolines, creating axially chiral alkenylated products with high yields and enantioselectivity. researchgate.net

Rhodium(III)-Catalyzed Atroposelective C–H Alkynylation: A chiral Rh(III) complex can catalyze the C-H alkynylation of 1-aryl isoquinolines using hypervalent iodine–alkyne reagents, affording axially chiral products with excellent enantioselectivity (up to 95% ee) at room temperature. rsc.org

These cutting-edge catalytic methods are expanding the utility of the 1-arylisoquinoline scaffold from a simple structural unit to a powerful tool for constructing complex, stereodefined molecules.

Advanced Materials Integration Leveraging Isoquinoline Scaffolds

Isoquinoline derivatives are finding increasing use in materials science due to their unique electronic and photophysical properties. amerigoscientific.com They are being explored as components in conductive polymers, sensors, and as ligands for creating metal-organic frameworks (MOFs). amerigoscientific.com A particularly promising application is in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com

In OLEDs, the performance and lifetime of devices are often limited by aggregation-caused quenching, where molecules pack too closely, hindering light emission. The introduction of a bulky, non-planar group like the 2,4,6-trimethylphenyl substituent at the C-1 position of the isoquinoline core is a well-established strategy to mitigate this issue. The steric hindrance prevents π-stacking between adjacent molecules in the solid state, enhancing fluorescence quantum yield and improving device efficiency. Quinoline (B57606) and isoquinoline derivatives have been successfully used as electron-transporting and light-emitting layers in OLEDs. researchgate.netdergipark.org.trresearchgate.net The development of materials based on Isoquinoline, 1-(2,4,6-trimethylphenyl)- could lead to new, highly efficient blue-emitting materials, which remain a significant challenge in display technology. researchgate.net

| Application Area | Role of Isoquinoline Scaffold | Potential Advantage of 1-(2,4,6-trimethylphenyl)- Substitution |

| OLEDs | Electron-transporting and emissive layer. researchgate.netsurrey.ac.uk | Steric bulk reduces aggregation-caused quenching, potentially improving luminescence efficiency and device stability. |

| MOFs | Ligand to coordinate with metal ions. amerigoscientific.com | The bulky group can tailor pore size and functionality within the framework. |

| Sensors | Fluorosensor component. nih.gov | The substitution pattern can tune the photophysical response to specific analytes. |

Exploration of New Reactivity Modes and Selective Functionalization

While the synthesis of the isoquinoline core is well-explored, research is increasingly focused on the selective functionalization of its C-H bonds to build molecular complexity. The presence of a large substituent at the C-1 position, such as the 2,4,6-trimethylphenyl group, serves as a powerful directing or blocking element, enabling high regioselectivity in subsequent reactions.

Transition-metal-catalyzed C-H activation is the foremost strategy for achieving this. mdpi.com For instance, while many palladium-catalyzed reactions on quinoline N-oxides are selective for the C-2 position, specific conditions have been developed to achieve unusual C-8 arylation. researchgate.net This selectivity is often controlled by the formation of a stable cyclometalated intermediate. mdpi.com Research into the C-H functionalization of 1-arylisoquinolines explores reactions at various positions of the heterocyclic core, often leveraging the N-oxide form to modulate reactivity and direct catalysts to specific sites. mdpi.comresearchgate.net Beyond metal catalysis, radical and ionic pathways are being investigated for the meta-C-H functionalization of azaarenes, including isoquinolines, providing catalyst-free methods for late-stage diversification. nih.gov

Synergistic Experimental and Computational Approaches for Mechanistic Understanding and Design

The synergy between experimental research and computational chemistry is critical for advancing the field of complex heterocyclic chemistry. Density Functional Theory (DFT) has become an indispensable tool for understanding the structures, electronic properties, and reaction mechanisms associated with isoquinoline derivatives. tandfonline.comresearchgate.net

Computational studies provide key insights that guide experimental design. For example, DFT calculations can:

Elucidate Reaction Mechanisms: By modeling intermediates and transition states, researchers can understand the precise pathway of complex catalytic cycles, such as the rate-limiting oxidative addition step in Rh(I)-catalyzed C-H activation. nih.gov

Predict Regioselectivity: Calculations can explain why a particular C-H bond is preferentially activated over others, as seen in the functionalization of quinoline N-oxides. researchgate.net

Analyze Electronic Properties: The calculation of HOMO-LUMO energy gaps, dipole moments, and other molecular properties helps in understanding the stability and potential applications of new molecules in materials science. tandfonline.comrsc.org

This integrated approach, combining theoretical predictions with empirical validation, accelerates the discovery of new synthetic methods, catalysts, and functional materials based on the Isoquinoline, 1-(2,4,6-trimethylphenyl)- scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4,6-trimethylphenyl)isoquinoline derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts acylation of isoquinoline precursors. For example, alkylation of tetrahydroisoquinoline derivatives with 2,4,6-trimethylphenyl groups requires controlled stoichiometry and catalysts like AlCl₃ or FeCl₃. Solvent choice (e.g., dichloromethane or toluene) and temperature (80–120°C) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization (using ethyl acetate) is recommended .

- Key Parameters : Monitor reaction progress via TLC/HPLC, and characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are most reliable for characterizing structural features of 1-(2,4,6-trimethylphenyl)isoquinoline?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing groups). ¹³C NMR confirms substitution patterns on the isoquinoline core.

- FT-IR : Detects functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Methodological Answer :

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO ≤0.1%).

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Report MIC/MBC values .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to assess significance (p < 0.05).

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 1-(2,4,6-trimethylphenyl)isoquinoline derivatives?

- Methodological Answer : Apply a 2³ factorial design to evaluate three variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Factors : Temperature (80°C vs. 120°C), catalyst (AlCl₃ vs. FeCl₃), solvent (toluene vs. DCM).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant interactions. For instance, higher temperatures may reduce reaction time but increase byproduct formation. AI-driven tools (e.g., COMSOL Multiphysics) can simulate and predict optimal conditions .

Q. How do steric and electronic effects of the 2,4,6-trimethylphenyl group influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Steric Effects : Molecular docking (e.g., AutoDock Vina) reveals how substituent bulk affects binding to targets like topoisomerase II. Compare with less bulky analogs (e.g., phenyl or p-tolyl derivatives).

- Electronic Effects : Hammett plots correlate substituent σ values with reaction rates (e.g., nucleophilic substitution) or biological potency. For example, electron-donating methyl groups may enhance π-π stacking in DNA intercalation .

- Validation : Pair computational results with experimental kinetics (e.g., UV-Vis monitoring of ligand-DNA interactions).

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell line viability protocols, incubation times). For instance, discrepancies in IC₅₀ values may arise from differences in serum content (e.g., FBS 5% vs. 10%).

- Theoretical Frameworks : Reconcile data using ontological principles (e.g., whether activity is context-dependent due to epigenetic factors) and epistemological alignment (e.g., confirmatory vs. exploratory research aims) .

- Recommendation : Adopt standardized protocols (e.g., OECD guidelines) and report raw data for reproducibility.

Data Management and Reproducibility

Q. What strategies ensure data integrity and reproducibility in SAR studies of this compound?

- Methodological Answer :

- Data Encryption : Use blockchain-based platforms for immutable record-keeping of synthetic procedures and assay results.

- FAIR Principles : Ensure data is Findable (DOIs for datasets), Accessible (open repositories), Interoperable (standardized formats like .SDF), and Reusable (detailed metadata).

- Replication Studies : Collaborate with independent labs to validate key findings .

Computational and AI Integration

Q. How can AI-driven molecular dynamics simulations enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Simulation Tools : Use GROMACS or AMBER to model ligand-receptor binding kinetics. For example, simulate interactions with cytochrome P450 enzymes to predict metabolic stability.

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict toxicity or solubility. Transfer learning can adapt models to small datasets specific to isoquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.